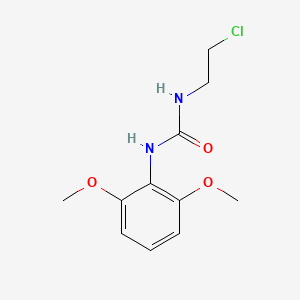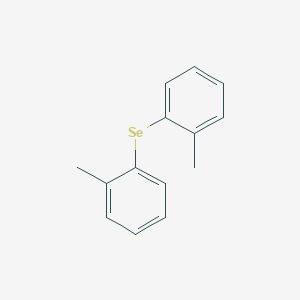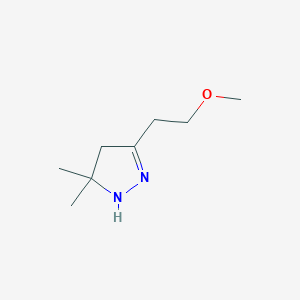
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a 2-methoxyethyl group and two methyl groups attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 2-methoxyethyl hydrazine with 3,3-dimethyl-2-butanone under acidic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Reaction Conditions:
Reagents: 2-methoxyethyl hydrazine, 3,3-dimethyl-2-butanone
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: 60-80°C
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, enhancing the efficiency of the process.
化学反応の分析
Types of Reactions
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids or pyrazole ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学的研究の応用
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The methoxyethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: can be compared with other pyrazole derivatives, such as:
- 3-(2-Hydroxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- 3-(2-Ethoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- 3-(2-Chloroethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
Uniqueness
The presence of the methoxyethyl group in This compound imparts unique properties, such as increased lipophilicity and enhanced interaction with biological targets. This makes it a valuable compound for various applications, distinguishing it from other similar pyrazole derivatives.
特性
CAS番号 |
23187-37-3 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC名 |
3-(2-methoxyethyl)-5,5-dimethyl-1,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2O/c1-8(2)6-7(9-10-8)4-5-11-3/h10H,4-6H2,1-3H3 |
InChIキー |
MYNUNWSZSXLFNJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=NN1)CCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
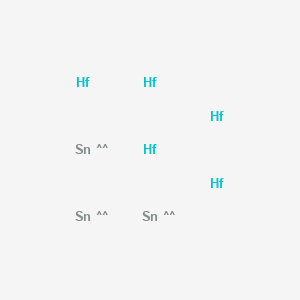

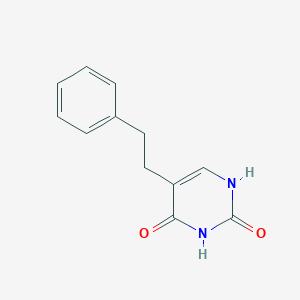
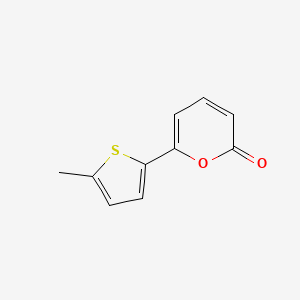


![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)



